Cas no 55403-32-2 (4-(4-benzylpiperazin-1-yl)-3-chloroaniline)

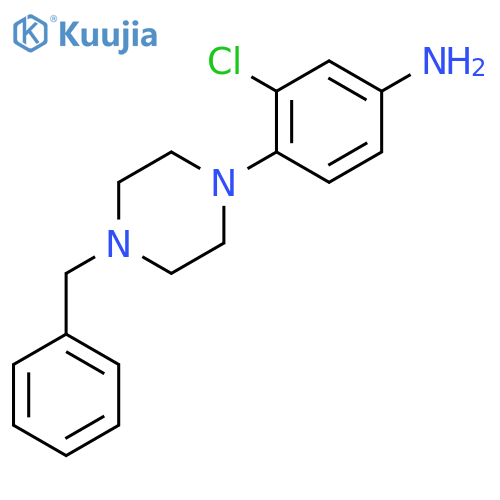

55403-32-2 structure

商品名:4-(4-benzylpiperazin-1-yl)-3-chloroaniline

4-(4-benzylpiperazin-1-yl)-3-chloroaniline 化学的及び物理的性質

名前と識別子

-

- 4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine

- 4-(4-benzylpiperazin-1-yl)-3-chloroaniline

- 55403-32-2

- DTXSID101209050

- AKOS000102675

- EN300-52548

- 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine

- Z274473374

- SCHEMBL11836396

- CS-0250869

-

- MDL: MFCD07365136

- インチ: InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2

- InChIKey: GASJCBVHHUXXCQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3)N)Cl

計算された属性

- せいみつぶんしりょう: 301.1345753g/mol

- どういたいしつりょう: 301.1345753g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 32.5Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 472.5±45.0 °C at 760 mmHg

- フラッシュポイント: 239.6±28.7 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

4-(4-benzylpiperazin-1-yl)-3-chloroaniline セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(4-benzylpiperazin-1-yl)-3-chloroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-52548-0.25g |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline |

55403-32-2 | 95.0% | 0.25g |

$138.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13343-10G |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline |

55403-32-2 | 95% | 10g |

¥ 5,220.00 | 2023-04-13 | |

| Enamine | EN300-52548-0.05g |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline |

55403-32-2 | 95.0% | 0.05g |

$65.0 | 2025-02-20 | |

| Aaron | AR00DPAX-250mg |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 250mg |

$215.00 | 2025-01-24 | |

| 1PlusChem | 1P00DP2L-1g |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 1g |

$344.00 | 2025-02-26 | |

| 1PlusChem | 1P00DP2L-100mg |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 100mg |

$143.00 | 2025-03-30 | |

| Aaron | AR00DPAX-2.5g |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 2.5g |

$775.00 | 2025-01-24 | |

| Aaron | AR00DPAX-5g |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 5g |

$1134.00 | 2023-12-13 | |

| Aaron | AR00DPAX-10g |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 10g |

$1669.00 | 2023-12-13 | |

| 1PlusChem | 1P00DP2L-500mg |

4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |

55403-32-2 | 95% | 500mg |

$277.00 | 2025-02-26 |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

55403-32-2 (4-(4-benzylpiperazin-1-yl)-3-chloroaniline) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55403-32-2)4-(4-benzylpiperazin-1-yl)-3-chloroaniline

清らかである:99%

はかる:5g

価格 ($):503.0